tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2227197-65-9
VCID: VC11726430
InChI: InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C(C1)N)OC
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate

CAS No.: 2227197-65-9

Cat. No.: VC11726430

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate - 2227197-65-9

Specification

CAS No. 2227197-65-9
Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
IUPAC Name tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Standard InChI Key UVHQBZOMYULIOZ-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)OC
SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)N)OC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure is defined by its piperidine backbone, with stereochemical specificity at the C-3 and C-4 positions (Figure 1). The tert-butyl carbamate group at the 1-position acts as a protective moiety for the amine, while the methoxy group at C-4 and the amino group at C-3 contribute to its reactivity and potential biological interactions . Key physicochemical properties include:

PropertyValueSource
Molecular Weight230.31 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point306.2 ± 42.0 °C (760 mmHg)
Flash Point139.0 ± 27.9 °C
LogP (Partition Coefficient)0.21

The compound’s low LogP value suggests moderate hydrophilicity, which may influence its solubility in polar solvents. Its exact mass (230.163040 g/mol) and polar surface area (64.79 Ų) further underscore its suitability for drug design, where balanced lipophilicity and solubility are critical.

Synthesis and Stereochemical Control

The synthesis of tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate typically involves multi-step reactions emphasizing stereoselectivity. A common approach utilizes enantiopure tert-butanesulfinamide to establish chiral centers, followed by Boc (tert-butoxycarbonyl) protection.

Key Synthetic Steps:

  • Ring Functionalization: Starting from piperidine, selective oxidation and reduction steps introduce hydroxyl groups at C-3 and C-4.

  • Methoxy Group Installation: Methoxylation via nucleophilic substitution or Mitsunobu reaction ensures retention of configuration.

  • Amino Group Protection: Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions yields the Boc-protected amine.

  • Resolution: Chiral chromatography or enzymatic resolution achieves the desired (3R,4S) stereochemistry .

Notably, the use of palladium on carbon (Pd/C) in hydrogenation steps ensures high yields and purity. Alternative routes employ asymmetric catalysis, though tert-butanesulfinamide remains the "gold standard" for diastereoselective amination.

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound’s rigid piperidine scaffold and functional groups make it valuable in designing Janus kinase (JAK) inhibitors. By modulating JAK-STAT signaling pathways, derivatives of this compound show potential in treating inflammatory and autoimmune diseases. For example, fluorinated analogs exhibit enhanced binding affinity to JAK3 while minimizing cardiac toxicity linked to hERG channel inhibition.

PDE4 Inhibitor Development

Structural analogs, such as pyrazole derivatives incorporating this piperidine moiety, demonstrate potent phosphodiesterase-4 (PDE4) inhibition. PDE4 inhibitors are investigated for their anti-inflammatory effects in conditions like asthma and chronic obstructive pulmonary disease (COPD).

Comparative Analysis with Stereoisomers

Variations in stereochemistry profoundly impact biological activity. The table below contrasts key isomers:

IsomerCAS NumberUnique Features
(3R,4S) (Target Compound)2227197-65-9 High stereochemical purity (≥97%)
(3S,4R)1171125-92-0 Lower LogP (0.21 vs. 0.45)
(3S,4S)1207853-84-6Distinct metabolic stability profile

The (3R,4S) configuration optimizes spatial alignment with enzyme active sites, enhancing target selectivity.

Future Research Directions

  • Biological Profiling: Systematic evaluation of pharmacokinetics (e.g., absorption, metabolism) and toxicity in preclinical models.

  • Structure-Activity Relationship (SAR) Studies: Modifying the methoxy and amino groups to enhance potency and reduce off-target effects.

  • Crystallographic Studies: Resolving ligand-target complexes to guide rational drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator